



Spectroscopic Profile of 1,2,3,4-Butanetetracarboxylic Acid: A Technical Guide

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Compound of Interest

Compound Name: 1,2,3,4-Butanetetracarboxylic acid

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This technical guide provides a comprehensive overview of the spectroscopic data available for **1,2,3,4-Butanetetracarboxylic acid** (BTCA), a versatile molecule with applications ranging from a cross-linking agent for textiles to a building block in polymer and materials science.[1][2] This document compiles infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) data, along with detailed experimental protocols to aid in the characterization and analysis of this compound. Special consideration is given to its stereoisomers, primarily the meso form, which is commonly encountered.[3]

Spectroscopic Data

The following tables summarize the key spectroscopic data for **1,2,3,4-Butanetetracarboxylic acid**.

Infrared (IR) Spectroscopy

Table 1: Infrared Absorption Data for 1,2,3,4-Butanetetracarboxylic Acid



Wavenumber (cm ⁻¹)	Assignment	Reference
~3310	O-H stretch (carboxylic acid)	[4]
~2923	C-H stretch	[4]
~2850	CH ₂ stretch	[4]
~1712	C=O stretch (carboxylic acid dimer)	[4]

Note: The IR spectrum of carboxylic acids is characterized by a very broad O-H stretching band due to hydrogen bonding and a strong carbonyl absorption.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR data for **1,2,3,4-butanetetracarboxylic acid** can vary depending on the solvent and the specific stereoisomer.

Table 2: ¹H NMR Spectroscopic Data for a Silylation Derivative of **1,2,3,4**-Butanetetracarboxylic Acid

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment	Reference
3.80	d	2H	-CH-	[5]
3.12	d	2H	-CH ₂ -	[5]
0.20	S	18H	-Si(CH₃)₃	[5]

Note: This data is for a silylated derivative in DMSO-d₆. The chemical shifts for the underivatized acid will differ.

Table 3: 13C NMR Spectroscopic Data for meso-1,2,3,4-Butanetetracarboxylic Acid



Chemical Shift (δ, ppm)	Assignment	Reference	
Data not explicitly found in search results			
search results			

Note: While ¹³C NMR spectra for BTCA are available in databases, specific chemical shift values were not detailed in the initial search results. Researchers should consult spectral databases for this information.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for 1,2,3,4-Butanetetracarboxylic Acid

m/z	Interpretation	Reference	
Data not explicitly found in search results			

Note: Mass spectrometry of underivatized carboxylic acids can be challenging due to their low volatility. Derivatization techniques such as esterification or silylation are often employed for GC-MS analysis.[6][7][8]

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible acquisition of spectroscopic data.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

This technique is suitable for analyzing solid samples directly.

 Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond or germanium crystal).



- Sample Preparation: A small amount of the solid 1,2,3,4-butanetetracarboxylic acid is
 placed directly onto the ATR crystal.
- Data Acquisition:
 - A background spectrum of the clean, empty ATR crystal is collected.
 - The sample is placed on the crystal, and pressure is applied to ensure good contact.
 - The sample spectrum is then recorded. The number of scans can be varied to improve the signal-to-noise ratio (typically 16-32 scans).
 - The spectrum is typically collected over a range of 4000-400 cm⁻¹.

Potassium Bromide (KBr) Pellet Method

- Sample Preparation:
 - Approximately 1-2 mg of dry 1,2,3,4-butanetetracarboxylic acid is ground with about 100-200 mg of dry, spectroscopic grade KBr in an agate mortar and pestle.
 - The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
- Data Acquisition: The KBr pellet is placed in the sample holder of the FTIR spectrometer, and the spectrum is recorded.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation for ¹H and ¹³C NMR

- Solvent Selection: A suitable deuterated solvent that can dissolve 1,2,3,4butanetetracarboxylic acid is chosen. Deuterated water (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices.
- Procedure:
 - Weigh approximately 5-10 mg of 1,2,3,4-butanetetracarboxylic acid for ¹H NMR (or 20-50 mg for ¹³C NMR) and place it in a clean, dry NMR tube.



- Add approximately 0.6-0.7 mL of the chosen deuterated solvent.
- Cap the tube and gently agitate or vortex to dissolve the sample completely.
- If necessary, filter the solution to remove any particulate matter.
- An internal standard, such as tetramethylsilane (TMS) or a solvent residual peak, is used for chemical shift referencing.[9]

Data Acquisition

- Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).
- Parameters: Standard acquisition parameters for ¹H and ¹³C NMR are generally used. The specific parameters (e.g., pulse sequence, acquisition time, relaxation delay) may be optimized to improve spectral quality.

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

Due to the low volatility of BTCA, derivatization is typically required for GC-MS analysis.

- Derivatization (Esterification Example):
 - A known amount of 1,2,3,4-butanetetracarboxylic acid is dissolved in a suitable solvent.
 - An esterifying agent, such as BF₃/methanol or diazomethane, is added to the solution.
 - The reaction mixture is heated to complete the esterification of the carboxylic acid groups to their corresponding methyl esters.
 - The resulting solution containing the more volatile ester derivatives is then injected into the GC-MS system.
- GC-MS Parameters:
 - Gas Chromatograph (GC):

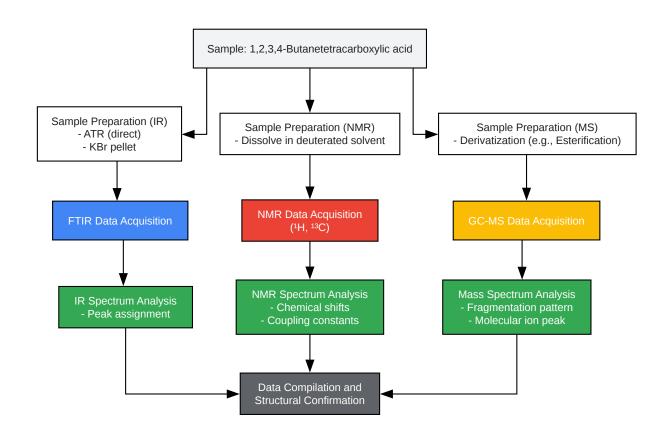


- Column: A nonpolar capillary column (e.g., DB-5ms).
- Injector: Split/splitless injector, with the mode depending on the sample concentration.
- Oven Temperature Program: A temperature gradient is used to separate the components of the sample mixture.
- Mass Spectrometer (MS):
 - Ionization Mode: Electron Ionization (EI) is commonly used.
 - Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is used to separate the ions based on their mass-to-charge ratio.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like **1,2,3,4-Butanetetracarboxylic acid**.





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General workflow for spectroscopic analysis.

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